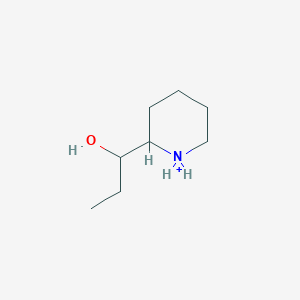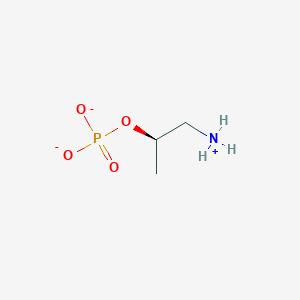![molecular formula C18H23NO2 B1264598 4-[Methyl-(phenylmethyl)amino]-1-phenylbutane-1,3-diol](/img/structure/B1264598.png)
4-[Methyl-(phenylmethyl)amino]-1-phenylbutane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[methyl-(phenylmethyl)amino]-1-phenylbutane-1,3-diol is a member of benzenes and an organic amino compound.
Wissenschaftliche Forschungsanwendungen
Tetrazole-Containing Derivatives
Research on derivatives of amino and carboxy terminal groups like 4-amino-3-phenylbutanoic acid, closely related to the compound , has led to the preparation of tetrazole-containing derivatives. These derivatives show potential in various chemical applications due to their unique structural features (Putis, Shuvalova, & Ostrovskii, 2008).
Chiral Labetalol Metabolite Analysis
Studies have identified 3-amino-1-phenylbutane (APB), an oxidative N-dealkylated metabolite of the antihypertensive agent labetalol. This research is crucial in understanding the metabolic pathways and stereochemical aspects of drugs closely related to the mentioned compound (Changchit, Gal, & Zirrolli, 1991).
Nickel(II) and Copper(II) Complexes
The synthesis and characterization of nickel(II) and copper(II) complexes using Schiff base ligands derived from compounds like 1-phenylbutane-1,3-dione shed light on their structural and potential catalytic properties. This is relevant to the broader field of organometallic chemistry (Bhowmik, Drew, & Chattopadhyay, 2011).
Anti-Histaminic Activity
The synthesis and analysis of different isomers of 4-amino-1,2-diarylbutenes, derived from similar compounds, provide insights into the structural influences on their anti-histaminic properties. This research is significant for developing new antihistamine drugs (Casy & Parulkar, 1969).
Inhibitors of Gamma-Aminobutyric Acid Aminotransferase
Research on 4-amino-2-(substituted methyl)-2-butenoic acids, which are structurally related, has led to their use as substrates and potent inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T). This study is pivotal in designing drugs targeting GABA-T for therapeutic applications (Silverman, Durkee, & Invergo, 1986).
Crystal Structures and Computational Studies
Crystal structures and computational studies of cathinones, including 2-methylamino-1-phenylbutan-1-one, provide valuable insights into the physicochemical properties and potential pharmaceutical applications of related compounds (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Organotin(IV) Complexes as Anticancer Drugs
The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, derived from similar compounds, have been investigated for their potential as anticancer drugs. This research contributes to the development of new chemotherapeutic agents (Basu Baul, Basu, Vos, & Linden, 2009).
Eigenschaften
Produktname |
4-[Methyl-(phenylmethyl)amino]-1-phenylbutane-1,3-diol |
|---|---|
Molekularformel |
C18H23NO2 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
4-[benzyl(methyl)amino]-1-phenylbutane-1,3-diol |
InChI |
InChI=1S/C18H23NO2/c1-19(13-15-8-4-2-5-9-15)14-17(20)12-18(21)16-10-6-3-7-11-16/h2-11,17-18,20-21H,12-14H2,1H3 |
InChI-Schlüssel |
VBJQDHGYODLBBC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1)CC(CC(C2=CC=CC=C2)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




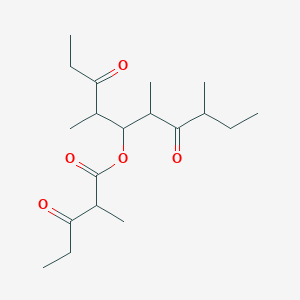
![5-[(E)-2-[(2S,3R,4S)-5-carboxy-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylate](/img/structure/B1264521.png)
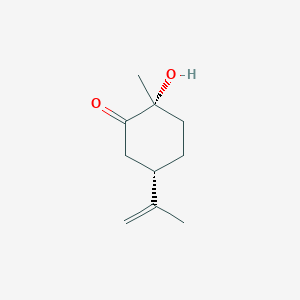
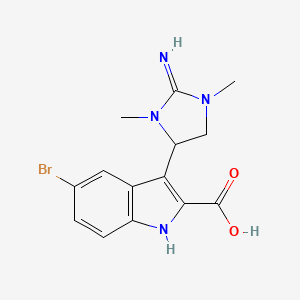
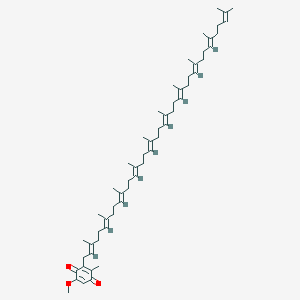
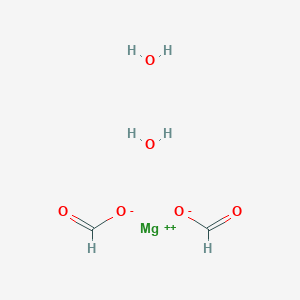
![(2S)-N'-[3,5-bis(trifluoromethyl)phenyl]-2-[(8aR)-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-2-(3-pyridinyl)acetohydrazide](/img/structure/B1264529.png)
![1-O-(alpha-D-galactopyranosyl)-N-[11-(4-methoxyphenyl)undecanoyl]phytosphingosine](/img/structure/B1264530.png)
![3-O-[(2E,4R)-2,4-dimethyldocos-2-enoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264531.png)
